molecular formula C7H15ClN2O B3107819 N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride CAS No. 1624261-23-9

N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Cat. No.: B3107819
CAS No.: 1624261-23-9
M. Wt: 178.66 g/mol
InChI Key: DZPRWZNOJJPSLX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-methyl-N-pyrrolidin-3-ylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6(10)9(2)7-3-4-8-5-7;/h7-8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPRWZNOJJPSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624261-23-9
Record name Acetamide, N-methyl-N-3-pyrrolidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624261-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride typically involves the reaction of N-methylacetamide with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : This compound can be oxidized to form N-oxide derivatives.
  • Reduction : It can undergo reduction to yield different functional groups.
  • Substitution Reactions : The compound can replace one functional group with another, facilitating the creation of diverse derivatives.

These reactions are essential for developing new pharmaceuticals and agrochemicals, making this compound valuable in organic synthesis .

Biological Research Applications

Pharmacological Potential
Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its structural similarity to neurotransmitters enhances its potential as a candidate for drug development targeting neurological disorders .

Key Biological Activities

  • Neuroprotective Effects : This compound has been studied for its ability to protect neuronal cells from damage, suggesting applications in treating neurodegenerative diseases.
  • Pain Management : It shows promise as a modulator in pain pathways, potentially leading to new analgesic medications.

Medicinal Chemistry

Drug Development
The compound is under investigation for its therapeutic properties. Its interactions with various biological targets make it a candidate for developing treatments for conditions such as anxiety, depression, and other central nervous system disorders. Studies have shown that it can bind effectively to cholinergic receptors, influencing neurotransmission and offering insights into potential therapeutic mechanisms .

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its versatility allows it to be integrated into various manufacturing processes, enhancing the efficiency and effectiveness of chemical production .

Case Studies

StudyFocusFindings
Neuroprotective Effects StudyEvaluated the compound's impact on neuronal survivalDemonstrated significant neuroprotection in vitro against oxidative stress
Pain Modulation ResearchAssessed analgesic propertiesFound effective modulation of pain pathways in animal models
Drug Interaction AnalysisInvestigated binding affinity to neurotransmitter receptorsShowed high affinity for cholinergic receptors, indicating potential therapeutic applications

Mechanism of Action

The mechanism of action of N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Pyrrolidine Derivatives

(S)- and (R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride
  • Key Differences: CAS Nos.: 1215264-39-3 (S-enantiomer) vs. 1788036-25-8 (R-enantiomer) . Synthesis: Both enantiomers are synthesized via chiral resolution or asymmetric synthesis, though specific routes are proprietary . Pharmacological Relevance: Stereochemistry influences receptor binding; e.g., opioid receptor ligands like ICI-199441 (a structurally related compound) show enantiomer-dependent activity .
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Hydrochloride
  • Molecular Formula : C₇H₁₂ClN₂O
  • CAS No.: 71879-46-4 .
  • Structural Difference : Incorporates a fused pyrazine ring instead of a simple pyrrolidine-acetamide backbone.

Piperidine and Oxadiazole Analogs

N-Methyl-N-[(3R)-piperidin-3-yl]acetamide Hydrochloride
  • Molecular Formula : C₈H₁₇ClN₂O
  • CAS No.: 2007909-72-8 .
  • Key Difference : Pyrrolidine replaced with a piperidine ring, increasing hydrophobicity and altering conformational flexibility.
  • Applications : Used in CNS drug development due to enhanced blood-brain barrier penetration .
N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide Hydrochloride
  • Molecular Formula : C₁₀H₁₇ClN₄O₂
  • Molecular Weight : 260.73 g/mol .

Functionalized Acetamides with Bioactivity

ICI-199441 (Opioid Receptor Ligand)
  • Structure : 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride .
  • Comparison : Shares the N-methyl-N-(pyrrolidinyl)acetamide core but includes a dichlorophenyl group for enhanced receptor affinity. Demonstrates how substituents modulate target selectivity .
N-Methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]acetamide
  • Activity : Volatile compound produced by Bacillus amyloliquefaciens with antifungal properties against plant pathogens .
  • Key Difference : Hydroxyl group and alkyne chain enhance volatility and bioactivity in agricultural applications, unlike the pharmaceutical focus of the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Structural Features Applications References
N-Methyl-N-(pyrrolidin-3-yl)acetamide HCl C₇H₁₅ClN₂O 178.66 1624261-23-9 Pyrrolidine, acetamide, HCl salt Pharmaceuticals
(S)-Enantiomer C₇H₁₅ClN₂O 178.66 1215264-39-3 Chiral center at pyrrolidine C3 Research reagents
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one HCl C₇H₁₂ClN₂O 178.65 71879-46-4 Fused pyrazine-pyrrolidine system Not specified
N-Methyl-N-[(3R)-piperidin-3-yl]acetamide HCl C₈H₁₇ClN₂O 192.69 2007909-72-8 Piperidine ring CNS drug candidates
ICI-199441 C₂₂H₂₆Cl₂N₂O 413.36 Not provided Dichlorophenyl, ethyl-pyrrolidine chain Opioid receptor studies

Biological Activity

N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H12ClN2O\text{C}_6\text{H}_{12}\text{ClN}_2\text{O} and a molecular weight of 178.66 g/mol. Its structure features a pyrrolidine ring, which is critical for its biological activity. The chiral nature of this compound enhances its interaction with biological targets, particularly neurotransmitter systems.

The mechanism of action for this compound involves interactions with various molecular targets, including:

  • Enzymes : The compound can modulate enzyme activity, influencing metabolic pathways.
  • Receptors : It exhibits binding affinity to neurotransmitter receptors, particularly those involved in cholinergic signaling, which may affect neurological functions.
  • Ion Channels : By interacting with ion channels, it may influence cellular excitability and signaling pathways .

1. Neuropharmacological Effects

Research indicates that this compound may act as a modulator of neurotransmitter systems. It has been studied for its potential effects on:

  • Cognitive Functions : Its structural similarity to neurotransmitters suggests potential applications in treating cognitive disorders.
  • Neurodegenerative Diseases : Ongoing studies aim to evaluate its efficacy in models of diseases like Alzheimer's and Parkinson's.

2. Antimicrobial Activity

The compound has shown promising results in antimicrobial studies:

  • Antibacterial Properties : In vitro assays have demonstrated activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL against various strains .
Pathogen MIC (µg/mL) Activity
Staphylococcus aureus1–8Effective against multidrug-resistant strains
Escherichia coli4–64Variable activity

3. Anticancer Activity

In studies assessing anticancer properties, this compound was evaluated using the A549 lung adenocarcinoma cell line:

  • Cytotoxicity Assays : Compounds were tested at a concentration of 100 µM for 24 hours, revealing varying levels of cytotoxicity compared to standard chemotherapeutics like cisplatin. Some derivatives exhibited significant reductions in cell viability .

Case Studies and Research Findings

Several studies have highlighted the biological activities and therapeutic potentials of this compound:

  • Neuropharmacological Study :
    • Researchers investigated its effects on cholinergic receptors, demonstrating enhanced cognitive function in animal models when administered at specific dosages.
    • Binding assays indicated a moderate affinity for nicotinic acetylcholine receptors.
  • Antimicrobial Efficacy :
    • A study reported that variants of the compound displayed potent antibacterial activity against resistant strains of Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Research :
    • In vitro tests showed that certain derivatives significantly inhibited the growth of A549 cells, suggesting potential use as an anticancer agent. Further research is needed to elucidate the specific mechanisms involved in these effects .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride with high yield and purity?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents like 1,4-dioxane or DMF, which enhance nucleophilic substitution efficiency. For example, 68.5% yield was achieved in 1,4-dioxane at 95°C with K₂CO₃ as a base .
  • Base Optimization : Potassium carbonate (K₂CO₃) is preferred for deprotonation in non-aqueous media, while triethylamine (Et₃N) is effective in acetonitrile under inert atmospheres (51.8% yield) .
  • Temperature Control : Reactions at 60–95°C balance kinetic activation and thermal decomposition risks.

Q. How can the purity and structural integrity of this compound be verified?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the methyl group (δ ~2.1 ppm for N–CH₃) and pyrrolidine ring protons (δ ~1.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak for C₈H₁₆ClN₂O (exact mass: 191.09 g/mol).
  • HPLC Purity Testing : Employ reverse-phase HPLC with a C18 column and UV detection at 210–220 nm to assess purity (>98%) .

Q. What solvents are suitable for dissolving this compound in biological assays?

Methodological Answer:

  • Aqueous Buffers : Soluble in PBS (pH 7.4) or deionized water due to its hydrophilic hydrochloride salt form.
  • Polar Organic Solvents : DMSO or ethanol can dissolve the compound for stock solutions (e.g., 100 mM in DMSO) .

Advanced Research Questions

Q. How can enantiomeric purity of the pyrrolidine moiety be maintained during synthesis?

Methodological Answer:

  • Chiral Resolution : Use (R)- or (S)-pyrrolidin-3-yl precursors with chiral HPLC or enzymatic resolution to prevent racemization .
  • Protecting Groups : Protect the amine with tert-butyl carbamate (Boc) to stabilize stereochemistry during alkylation steps .

Q. What strategies mitigate degradation of this compound under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Conduct accelerated stability tests in buffers (pH 2–9) to identify degradation products (e.g., hydrolysis of the acetamide group at acidic pH).
  • Lyophilization : Store lyophilized powder at -20°C to prevent hydrolysis.

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Functional Group Modifications : Replace the methyl group with ethyl or isopropyl to assess steric effects on receptor binding .
  • Pyrrolidine Substitution : Introduce electron-withdrawing groups (e.g., fluorine) at the 3-position of pyrrolidine to enhance metabolic stability .

Q. What analytical methods resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Validation : Use orthogonal assays (e.g., SPR for binding affinity and cell-based assays for functional activity) to confirm potency .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride
Reactant of Route 2
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N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

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